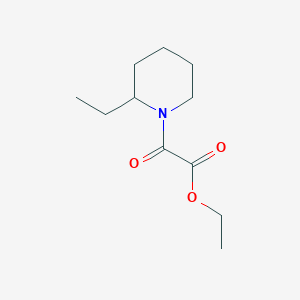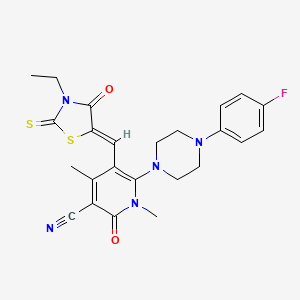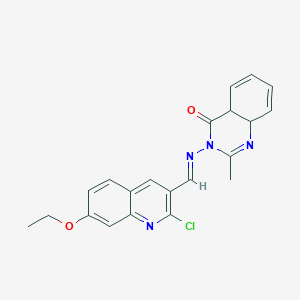![molecular formula C14H14N4O3 B2984323 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2034269-28-6](/img/structure/B2984323.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as pyrrolidines and is commonly referred to as a pyrrolidinyl benzodioxole. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Huang et al. (2021) detailed the synthesis and crystal structure of boric acid ester intermediates with benzene rings, which are crucial for understanding the molecular architecture and potential reactivity of related compounds. These compounds were obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to compare and validate the molecular structures, offering insights into their electrostatic potential and physicochemical properties (Huang et al., 2021).
Corrosion Inhibition
Research into 1,2,3-triazole derivatives, including compounds structurally related to the one , has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. This study exemplifies the application of triazole derivatives in industrial contexts, highlighting their potential to protect metal surfaces through the adsorption mechanism facilitated by the lone pair electrons of nitrogen atoms (Corrosion Science, 2017).
Drug Design and Antimicrobial Activity
Pandya et al. (2019) synthesized a library of compounds from a precursor structurally related to the query molecule, investigating their antimicrobial activity against various bacterial and fungal strains. This study demonstrates the potential of such compounds in drug design, particularly as antimycobacterial, antifungal, and antibacterial agents. The compounds were characterized using NMR, elemental analysis, and mass spectroscopy, with in silico ADME prediction properties also evaluated to assess their drug-likeness (Pandya et al., 2019).
Molecular Electronics and Catalysis
The synthesis of novel compounds with specific functional groups, such as triazole, can be pivotal in the development of materials for molecular electronics and catalysis. For instance, compounds with triazole rings have been studied for their potential in Huisgen 1,3-dipolar cycloadditions, a reaction of significant interest in organic synthesis and material science for creating densely functionalized and complex molecular architectures (Organic Letters, 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This ring formation is stabilized by a strong intramolecular interaction .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-6-3-11(8-17)18-15-4-5-16-18/h1-2,4-5,7,11H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBUIDXIOBAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)
![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)

![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2984250.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2984255.png)

![(5-Bromofuran-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2984257.png)
![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)
